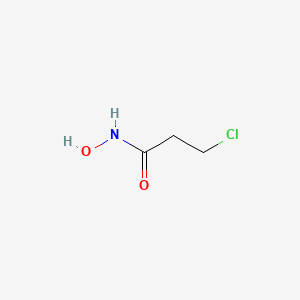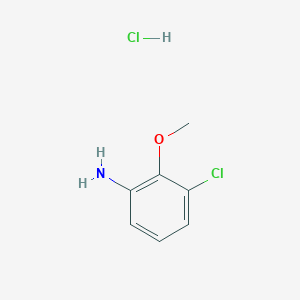
N-ベンジル-N-Cbz-β-アラニン
概要
説明
3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
機能性ポリ(β-ペプトイド)の合成
“N-ベンジル-N-Cbz-β-アラニン”は、N-置換β-アラニンN-チオカルボン酸無水物の制御可能な重合に使用され、機能性ポリ(β-ペプトイド)を簡便に合成する . ポリ(β-ペプトイド)は、ポリペプチドに類似したポリアミド骨格を持つポリペプチド模倣体のクラスであり、ポリペプチドと比較してメチレン基が1つ多く、骨格中の窒素-水素結合の陽子がアルキル基で置換されている .
生体模倣足場
“N-ベンジル-N-Cbz-β-アラニン”を用いて合成されたポリ(β-ペプトイド)は、生体模倣足場において有望な生物学的用途を示している . これらの足場は、天然の細胞外マトリックスを模倣し、細胞の増殖と組織再生に適した環境を提供する .
防汚性
この化合物は、優れた防汚性を有するポリ(β-ペプトイド)の合成に使用される . これにより、医療機器や船体など、不要な物質の蓄積を防ぐことが不可欠な様々な用途で有用となる .
抗菌剤
“N-ベンジル-N-Cbz-β-アラニン”を用いて合成されたポリ(β-ペプトイド)は、抗菌性を有することが判明している . これは、新しい抗生物質や抗菌コーティングの開発における潜在的な用途を開く .
生体適合性とプロテアーゼ抵抗性
ポリ(β-ペプトイド)は、優れた生体適合性とプロテアーゼに対する優れた安定性を有する . これにより、薬物送達や組織工学など、様々な生体医用用途に適している .
製薬試験
“N-ベンジル-N-Cbz-β-アラニン”は、製薬試験における参照標準として使用される . 高品質な参照標準は、製薬研究と品質管理における試験結果の正確性を保証するために不可欠である .
作用機序
Mode of Action
It’s known that the compound is used in organic synthesis , suggesting it may interact with other molecules to form more complex structures.
Biochemical Pathways
As a compound used in organic synthesis , it’s likely involved in the formation of other complex organic compounds.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
As a compound used in organic synthesis , its primary function may be to serve as a building block in the formation of other complex organic compounds.
Action Environment
It’s known that the compound should be stored in a dry room temperature environment .
生化学分析
Biochemical Properties
3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins. The benzyloxycarbonyl group in the compound acts as a protective group, preventing unwanted reactions during biochemical processes. This interaction is crucial for the synthesis of peptides and proteins, as it allows for selective reactions to occur .
Cellular Effects
The effects of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways, leading to changes in gene expression. This modulation can result in altered cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit proteases by binding to their active sites, preventing them from breaking down proteins. Additionally, it can influence gene expression by interacting with transcription factors, thereby regulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in alterations in cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound can be metabolized by liver enzymes, leading to the production of metabolites that can further participate in biochemical reactions. These metabolic pathways are essential for understanding the compound’s overall impact on cellular and organismal physiology .
Transport and Distribution
The transport and distribution of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid within cells and tissues are critical for its function. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-(Benzyl((benzyloxy)carbonyl)amino)propanoic acid is an important aspect of its biochemical activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on protein synthesis or energy metabolism. Understanding the subcellular localization of the compound is crucial for elucidating its precise mechanism of action .
特性
IUPAC Name |
3-[benzyl(phenylmethoxycarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c20-17(21)11-12-19(13-15-7-3-1-4-8-15)18(22)23-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBASLLMGVXSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573962 | |
| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252919-08-7 | |
| Record name | N-Benzyl-N-[(benzyloxy)carbonyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60573962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)






![1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1356240.png)

